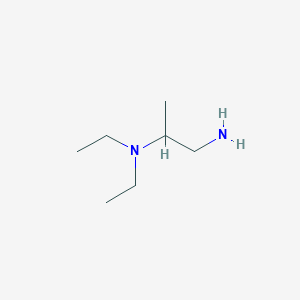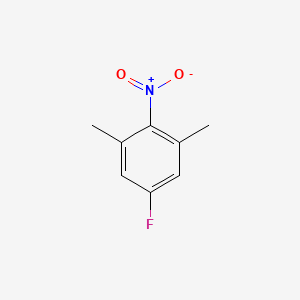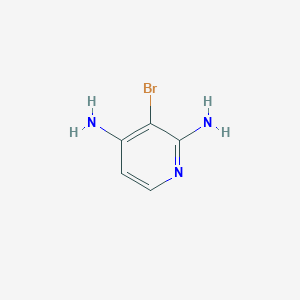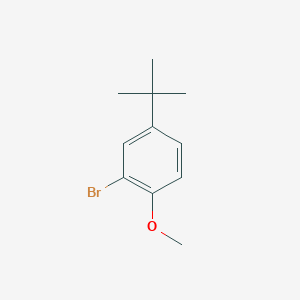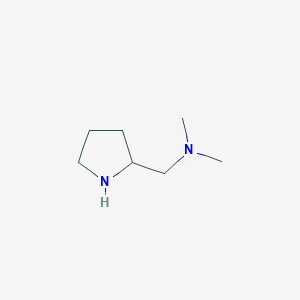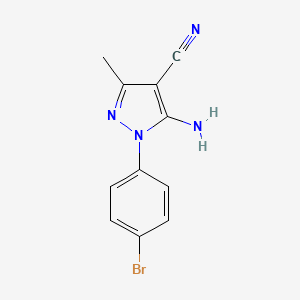
3-Allyl-4-(allyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-4-(allyloxy)benzaldehyde is an organic compound with a molecular formula of C13H14O2 . It has a molecular weight of 202.25 g/mol .
Synthesis Analysis
The synthesis of 4-Allyloxybenzaldehyde can be achieved by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . It can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride .Molecular Structure Analysis
The InChI code for 3-Allyl-4-(allyloxy)benzaldehyde is 1S/C13H14O2/c1-3-5-12-9-11 (10-14)6-7-13 (12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2 . The molecular structure of this compound includes an allyl group attached to the 3rd carbon and an allyloxy group attached to the 4th carbon of a benzaldehyde molecule .Physical And Chemical Properties Analysis
3-Allyl-4-(allyloxy)benzaldehyde is a liquid at room temperature .Scientific Research Applications
Synthesis of Chalcone and Flavone Derivatives
3-Allyl-4-(allyloxy)benzaldehyde: is utilized in the synthesis of chalcone and flavone derivatives with allylic substitutions . These compounds exhibit a range of biological activities, including antimicrobial and antioxidant properties. The allylic substitutions on the flavone structure can enhance these activities, making them potent candidates for drug development.
Antimicrobial Applications
The synthesized allylic chalcones and flavones derived from 3-Allyl-4-(allyloxy)benzaldehyde have been tested for their in vitro antibacterial and antifungal activities . They show promise against Gram-positive and Gram-negative bacteria, as well as yeast strains like Candidia kefir, potentially leading to new treatments for infectious diseases.
Antioxidant Activity
These compounds also demonstrate significant antioxidant activity, which is crucial in protecting cells from oxidative stress . This activity is measured using methods like DPPH radical scavenging and reducing power assays, indicating their potential use in preventing diseases related to oxidative damage.
Anti-Cancer Research
Due to their antioxidant properties, the derivatives of 3-Allyl-4-(allyloxy)benzaldehyde may also contribute to anti-cancer research . Antioxidants are known to play a role in cancer prevention by neutralizing free radicals that can cause cellular damage and lead to cancerous growths.
Biological Defense Mechanisms
The study of compounds with antioxidant properties, like those derived from 3-Allyl-4-(allyloxy)benzaldehyde , contributes to understanding the biological defense mechanisms against ROS (Reactive Oxygen Species) . This knowledge is vital for developing strategies to enhance natural antioxidant defenses in organisms.
Enzyme Inhibition Studies
Flavonoids derived from 3-Allyl-4-(allyloxy)benzaldehyde can inhibit various enzymes, which is important in the study of diseases where enzyme activity is dysregulated . This can lead to the development of enzyme inhibitors as therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The structural variations in the derivatives of 3-Allyl-4-(allyloxy)benzaldehyde provide valuable data for SAR analysis . Understanding the relationship between the chemical structure and biological activity is essential for designing more effective drugs.
Safety and Hazards
The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .
properties
IUPAC Name |
4-prop-2-enoxy-3-prop-2-enylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSYFSEGOEBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465065 |
Source


|
| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-(allyloxy)benzaldehyde | |
CAS RN |
136433-45-9 |
Source


|
| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

